Pachyrrhizin

Descripción general

Descripción

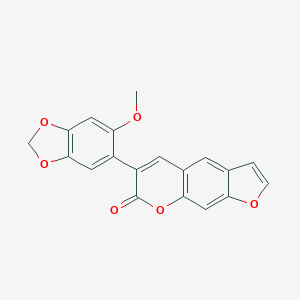

La Pachyrrhizin es un compuesto isoflavonoide que pertenece a la clase de compuestos orgánicos conocidos como isoflav-3-enonas. Estos compuestos se caracterizan por una estructura basada en un esqueleto de isoflav-3-eno que lleva un grupo oxo en la posición C2.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la pachyrrhizin implica varios pasos, comenzando desde precursores fácilmente disponibles. La ruta sintética típicamente incluye la formación del esqueleto de isoflav-3-enona a través de reacciones de ciclización, seguida de la introducción de grupos funcionales en posiciones específicas. Las condiciones de reacción a menudo implican el uso de catalizadores, solventes y temperaturas controladas para lograr el producto deseado.

Métodos de producción industrial

La producción industrial de la this compound puede implicar la extracción del compuesto de fuentes naturales como las semillas de Pachyrhizus erosus. El proceso de extracción incluye extracción con solventes, purificación y cristalización para obtener this compound pura. Se utilizan técnicas avanzadas como la cromatografía y la espectroscopia para garantizar la pureza y calidad del compuesto.

Análisis De Reacciones Químicas

Tipos de reacciones

La Pachyrrhizin sufre varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la this compound en formas reducidas con diferentes actividades biológicas.

Sustitución: Las reacciones de sustitución implican la sustitución de grupos funcionales específicos en la molécula de this compound.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de la this compound incluyen agentes oxidantes, agentes reductores y catalizadores. Las condiciones de reacción varían según el producto deseado y pueden incluir temperaturas, presiones y solventes específicos.

Principales productos formados

Los principales productos formados a partir de las reacciones de la this compound incluyen varios derivados con actividades biológicas alteradas

Aplicaciones Científicas De Investigación

Chemical Applications

Pachyrrhizin serves as a precursor in the synthesis of various isoflavonoid compounds. Its structural properties allow it to be utilized in the development of new chemical entities, which can lead to the discovery of novel pharmaceuticals.

Table 1: Isoflavonoid Compounds Derived from this compound

| Compound Name | Structure Type | Applications |

|---|---|---|

| Isoflavone A | Isoflavonoid | Antioxidant, anti-inflammatory |

| Isoflavone B | Isoflavonoid | Anticancer |

| Isoflavone C | Isoflavonoid | Antimicrobial |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress in biological systems. This property has implications for developing supplements aimed at enhancing health and preventing diseases related to oxidative damage.

Anticancer Activity

This compound has been studied for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival.

Case Study: Anticancer Effects of this compound

- Study Design : Human cancer cell lines were treated with varying concentrations of this compound.

- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, with apoptosis confirmed through flow cytometry analysis.

Immune Modulation

The compound also shows promise in immune modulation, enhancing the body's defense mechanisms against pathogens. This application is particularly relevant in developing functional foods and nutraceuticals aimed at boosting immune health.

Agricultural Applications

This compound's phytotoxic properties have been investigated for their potential use in agricultural pest control. Extracts from Pachyrrhizus seeds have demonstrated toxicity against various phytopathogens, making them suitable candidates for natural herbicides.

Table 2: Toxicity of this compound Extracts on Phytopathogens

| Pathogen | Concentration Tested | Mycelial Growth Inhibition (%) |

|---|---|---|

| Sclerotium rolfsii | 1:1000 | 72% |

| Ralstonia solanacearum | 1:200 | 85% |

Case Study: Efficacy Against Sclerotium rolfsii

- Objective : To evaluate the effectiveness of this compound extracts on fungal growth.

- Methodology : The extracts were applied at different dilutions to culture media.

- Findings : The highest efficacy was noted at a dilution of 1:1000, significantly reducing mycelial growth compared to control samples.

Mecanismo De Acción

El mecanismo de acción de la pachyrrhizin involucra su interacción con objetivos moleculares y vías específicas. La this compound ejerce sus efectos a través de la modulación de vías de señalización relacionadas con el estrés oxidativo, la inflamación y la proliferación celular. Las propiedades antioxidantes del compuesto ayudan a eliminar los radicales libres, mientras que sus efectos de modulación inmunitaria mejoran los mecanismos de defensa del cuerpo .

Comparación Con Compuestos Similares

La Pachyrrhizin es única entre los compuestos isoflavonoides debido a su estructura específica y actividades biológicas. Los compuestos similares incluyen:

Rotenona: Conocida por sus propiedades insecticidas.

Munduserona: Se estudia por sus actividades anticancerígenas.

Neodulina: Conocida por sus propiedades antioxidantes.

Actividad Biológica

Pachyrrhizin is a naturally occurring compound primarily extracted from the seeds of the yam bean (Pachyrhizus erosus), a member of the Fabaceae family. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal and agricultural fields. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, data tables, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex chemical structure, which includes various functional groups that contribute to its bioactivity. The molecular formula for this compound is . Its structural similarity to other bioactive compounds, such as isoflavones and coumarins, suggests a potential for diverse pharmacological effects .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated that extracts containing this compound effectively inhibited the growth of Sclerotium rolfsii and Ralstonia solanacearum, two significant agricultural pathogens. At a concentration of 1:1000, this compound reduced the mycelial growth of S. rolfsii by 73% after five days . In another instance, it reduced bacterial multiplication of R. solanacearum by 57% within 48 hours .

Antioxidant Properties

The antioxidant capacity of this compound has been highlighted in various studies, indicating its potential role in protecting cells from oxidative stress. The presence of flavonoids and other phenolic compounds in yam bean extracts contributes to this antioxidant activity . The ability to scavenge free radicals makes this compound a candidate for further research in the context of chronic diseases linked to oxidative damage.

Anticancer Effects

Research indicates that this compound may possess anticancer properties. A study noted its efficacy against human cancer cell lines, suggesting that it could inhibit cancer cell proliferation through mechanisms involving apoptosis induction . However, detailed clinical studies are still needed to establish these effects conclusively.

Immunomodulatory Effects

This compound has shown potential in modulating immune responses. In vivo studies have indicated that it can enhance immune function, making it a candidate for further exploration as an immunotherapeutic agent .

Data Table: Biological Activities of this compound

Case Study 1: Toxicity Assessment

A notable case involved the toxicity assessment of yam bean seeds containing this compound. The study revealed that mature seeds exhibited high lethality rates (100%) compared to controls (27%) when tested on various organisms, highlighting the necessity for caution in their use . This underscores the dual nature of this compound as both beneficial and potentially harmful.

Case Study 2: Agricultural Applications

In agricultural research, extracts from yam bean seeds have been utilized as biopesticides due to their effectiveness against plant pathogens. The findings support the development of natural pest control methods that could reduce reliance on synthetic pesticides .

Propiedades

Número CAS |

10091-01-7 |

|---|---|

Fórmula molecular |

C19H12O6 |

Peso molecular |

336.3 g/mol |

Nombre IUPAC |

6-(6-methoxy-1,3-benzodioxol-5-yl)furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C19H12O6/c1-21-16-8-18-17(23-9-24-18)6-12(16)13-5-11-4-10-2-3-22-14(10)7-15(11)25-19(13)20/h2-8H,9H2,1H3 |

Clave InChI |

PENSQRMNZZWMGV-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1C3=CC4=C(C=C5C(=C4)C=CO5)OC3=O)OCO2 |

SMILES canónico |

COC1=CC2=C(C=C1C3=CC4=C(C=C5C(=C4)C=CO5)OC3=O)OCO2 |

melting_point |

207 - 209 °C |

Key on ui other cas no. |

10091-01-7 |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.